

Spectroscopic Characterization of 5-Bromo-3-methyl-2-propoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-3-methyl-2-propoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Bromo-3-methyl-2-propoxypyridine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual workflow of the entire process. This guide serves as a practical resource for researchers engaged in the synthesis, identification, and analysis of this and related compounds.

Predicted Spectral Data

Due to the limited availability of public experimental data for **5-Bromo-3-methyl-2-propoxypyridine**, the following tables present predicted spectral data based on the analysis of its chemical structure and comparison with similar compounds. These tables are intended to serve as a reference and guide for the interpretation of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.95	d	1H	H-6
~7.50	d	1H	H-4
~4.25	t	2H	O-CH ₂ -CH ₂ -CH ₃
~2.25	s	3H	Ar-CH ₃
~1.75	sext	2H	O-CH ₂ -CH ₂ -CH ₃
~0.95	t	3H	O-CH ₂ -CH ₂ -CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are predicted to be in the typical range for ortho-coupling in pyridines and alkyl chains.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~162.5	C-2
~150.0	C-6
~142.0	C-4
~128.0	C-3
~115.0	C-5
~70.0	O-CH ₂ -CH ₂ -CH ₃
~22.0	O-CH ₂ -CH ₂ -CH ₃
~18.0	Ar-CH ₃
~10.5	O-CH ₂ -CH ₂ -CH ₃

Solvent: CDCl₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Strong	C-H stretch (aliphatic)
1580-1550	Strong	C=N, C=C stretch (pyridine ring)
1470-1430	Medium	C-H bend (aliphatic)
1250-1200	Strong	C-O-C stretch (asymmetric)
1050-1000	Strong	C-O-C stretch (symmetric)
~830	Strong	C-H out-of-plane bend (aromatic)
~600	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
231/233	High	[M] ⁺ (Molecular ion, bromine isotopes)
188/190	Medium	[M - C ₃ H ₇] ⁺
159/161	Medium	[M - OC ₃ H ₇] ⁺
78	Low	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh approximately 5-20 mg of **5-Bromo-3-methyl-2-propoxypyridine** for ^1H NMR and 20-50 mg for ^{13}C NMR.[1]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[1]
- To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.[1]
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[1]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2][3]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[1]
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).[1]
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[1]

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (a few milligrams) of **5-Bromo-3-methyl-2-propoxypyridine** in a volatile solvent like dichloromethane or acetone.[4]

- Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface.[\[4\]](#)
- Apply one or two drops of the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.[\[4\]](#)
- Data Acquisition:
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

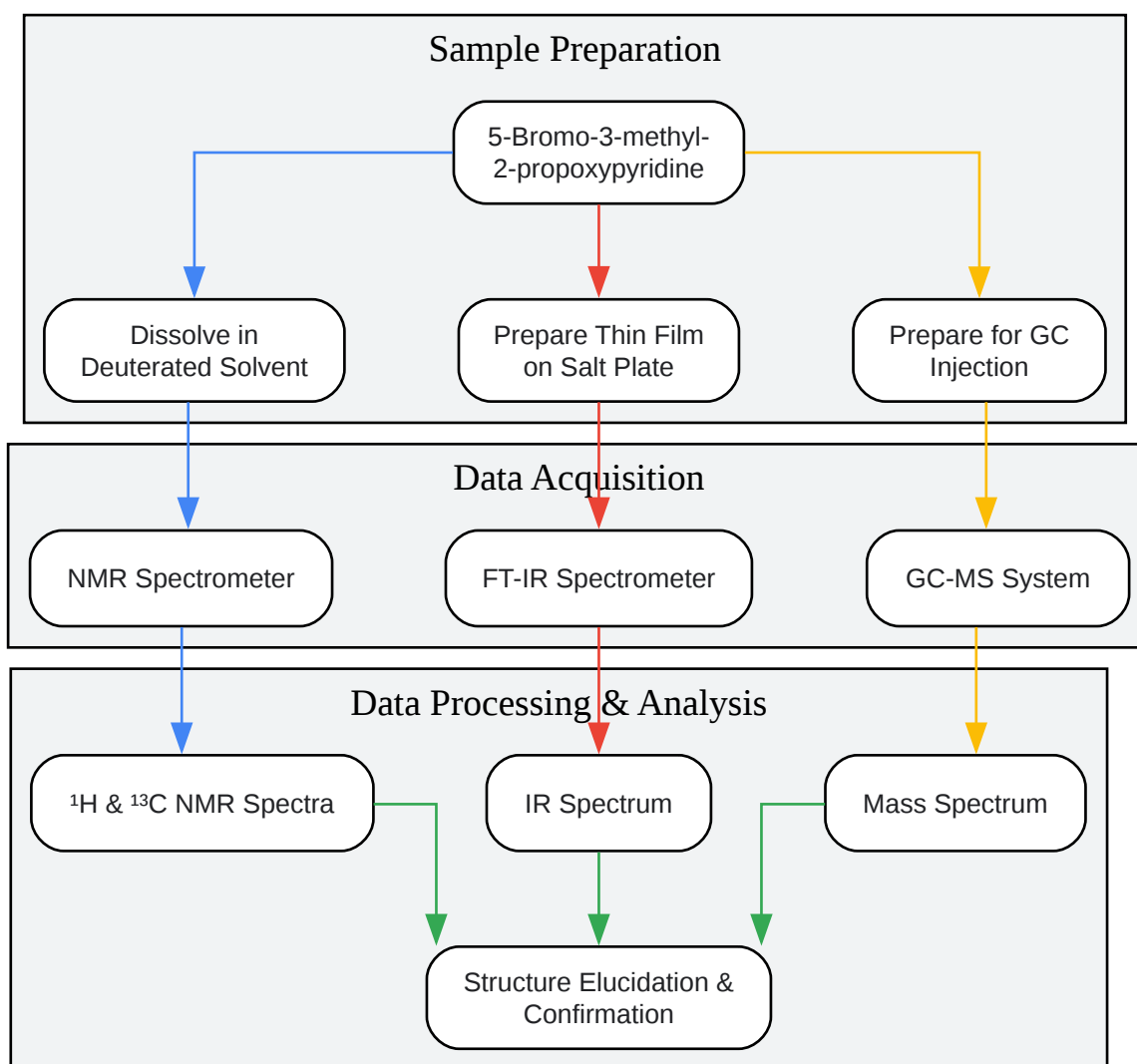
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion or injection into a gas chromatograph (GC-MS) is suitable.[\[5\]](#)
 - For electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[\[6\]](#)[\[7\]](#) This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[\[7\]](#)
- Mass Analysis and Detection:
 - The resulting ions (molecular ion and any fragment ions) are accelerated by an electric field into the mass analyzer.[\[7\]](#)
 - The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[\[7\]](#)
 - A detector at the end of the analyzer records the abundance of ions at each m/z value.[\[7\]](#)

- The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion. The most intense peak is designated as the base peak with 100% relative abundance. [6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis in the spectroscopic characterization of a chemical compound.



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Caption: Workflow of Spectroscopic Data Acquisition and Analysis.

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